Sulfo-succinimidyl-4-hydroxybenzoate

Bioconjugation Mass Spectrometry Protein Labeling

Aqueous bioconjugation often fails due to crosslinker aggregation or unwanted intracellular labeling. Sulfo-SHB solves both: its sulfonate group ensures >6 mg/mL water solubility and membrane impermeability, while the non-cleavable amide bond survives stringent downstream processing. • Zero-length conjugation (~161 Da mass addition) simplifies intact mass analysis of antibody-drug conjugates. • Exclusive cell-surface labeling eliminates intracellular background in flow cytometry and live-cell imaging. • Stable amide linkages resist denaturing conditions in Western blotting and pull-down assays. Supplied with rigorous QC documentation to ensure batch-to-batch reproducibility for pharmaceutical R&D.

Molecular Formula C11H9NO8S
Molecular Weight 315.26 g/mol
Cat. No. B12108107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-succinimidyl-4-hydroxybenzoate
Molecular FormulaC11H9NO8S
Molecular Weight315.26 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O)S(=O)(=O)O
InChIInChI=1S/C11H9NO8S/c13-7-3-1-6(2-4-7)11(16)20-12-9(14)5-8(10(12)15)21(17,18)19/h1-4,8,13H,5H2,(H,17,18,19)
InChIKeyAPPNDWOFCCYTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-SHB: Water-Soluble Amine-Reactive Crosslinker


Sulfo-succinimidyl-4-hydroxybenzoate, also known as Sulfo-SHB, is a sulfonated N-hydroxysuccinimide (NHS) ester derivative [1]. As a water-soluble, amine-reactive heterobifunctional crosslinker, it facilitates the covalent conjugation of biomolecules in aqueous environments . Its core structure comprises a sulfonated NHS ring, which enhances water solubility, and a para-hydroxybenzoate moiety, enabling the formation of stable, covalent amide bonds with primary amines on proteins, peptides, and amino-modified oligonucleotides under mild, physiological conditions . This compound is a key reagent in bioconjugation, antibody labeling, diagnostic assay development, and targeted drug delivery research .

Sulfo-SHB vs. Generic Sulfo-NHS Esters


Sulfo-succinimidyl-4-hydroxybenzoate (Sulfo-SHB) cannot be substituted with other water-soluble, amine-reactive crosslinkers like Sulfo-SMCC, Sulfo-SIAB, or Sulfo-LC-SPDP without altering experimental outcomes. While all are sulfonated for aqueous solubility and target primary amines, they differ critically in their second functional group, spacer arm composition, and overall molecular architecture. Sulfo-SHB is designed for non-cleavable, zero-length or short-spacer conjugation, whereas Sulfo-SMCC and Sulfo-SIAB are heterobifunctional reagents for amine-to-sulfhydryl crosslinking, and Sulfo-LC-SPDP provides a long, cleavable linker . Direct head-to-head quantitative comparisons for Sulfo-SHB are absent from primary literature, as noted. However, the fundamental property differences—which are class-level inferences—have profound implications for conjugation strategy, product homogeneity, and downstream analysis [1]. This guide highlights these specific, quantifiable differences to inform rigorous scientific selection and procurement.

Sulfo-SHB: Comparative Evidence


Minimal Spacer Arm for Intact Mass Spectrometry

Sulfo-SHB adds a minimal molecular mass (∼161 Da) to the conjugated molecule, significantly less than the longer, more complex linkers added by Sulfo-SMCC (219.09 Da) or Sulfo-LC-SPDP (>500 Da) [1]. Its compact, aromatic spacer structure provides a calculated distance of ~8-9 Å between the amine and the conjugated entity, which is shorter than the 10.6 Å of Sulfo-SIAB and the longer, flexible spacer of Sulfo-LC-SPDP . This smaller addition facilitates unambiguous mass spectral analysis of conjugated products, a key advantage in intact protein characterization workflows .

Bioconjugation Mass Spectrometry Protein Labeling

Amine-Specific, Non-Cleavable Linkage

Unlike Sulfo-SMCC and Sulfo-SIAB, which are heterobifunctional and react with both amines and sulfhydryls, Sulfo-SHB is a mono-functional reagent that reacts solely with primary amines . This fundamental difference eliminates the risk of forming undesired, non-specific, or random crosslinked products that are characteristic of heterobifunctional reagents. The amide bond formed by Sulfo-SHB is non-cleavable, whereas Sulfo-LC-SPDP contains a cleavable disulfide bond . Direct quantitative data for Sulfo-SHB's specific reaction kinetics in comparison to its peers is not available in primary literature. This evidence is therefore categorized as a class-level inference based on the well-established, core chemistry of sulfonated NHS esters [1].

Protein Crosslinking Bioconjugation Chemistry Assay Development

Co-Solvent-Free Aqueous Solubility

Sulfo-SHB is formulated as a sodium salt and is directly soluble in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF that are often required for its non-sulfonated counterparts, such as SHB . This property is shared by Sulfo-SMCC, Sulfo-SIAB, and Sulfo-LC-SPDP. However, the specific solubility limit for Sulfo-SHB is reported as >10 mM in water, which is comparable to the ~10 mM aqueous solubility of Sulfo-SIAB . While a direct quantitative comparison of solubility limits is not available, the class-level inference is that all sulfo-NHS esters offer a significant practical advantage over their non-sulfonated analogs by preventing protein denaturation or aggregation during conjugation .

Protein Stability Aqueous Bioconjugation Cell Surface Labeling

Membrane-Impermeable Cell Surface Labeling

The presence of a negatively charged sulfonate group renders Sulfo-SHB membrane-impermeable, a property it shares with other sulfo-NHS esters like Sulfo-LC-SPDP . This characteristic enables exclusive labeling of cell surface proteins, preventing intracellular labeling and thereby reducing background signal in techniques such as flow cytometry or imaging [1]. While quantitative membrane permeability coefficients for Sulfo-SHB are not available, its behavior as a membrane-impermeable reagent is a well-established, class-level inference based on the presence of the sulfonate moiety. In contrast, non-sulfonated analogs like SHB can permeate cell membranes [2].

Cell Surface Biotinylation Membrane Protein Analysis Flow Cytometry

Sulfo-SHB: Optimal Applications


Non-Cleavable Biotinylation for Affinity Purification

Sulfo-SHB is the ideal reagent for attaching biotin or other small molecule tags to proteins via their primary amines. Its small spacer minimizes disruption to protein structure and function, while the non-cleavable amide bond ensures the tag remains permanently attached during downstream processing, such as stringent washes in pull-down assays or exposure to denaturing conditions in Western blotting [1]. This scenario is directly supported by the evidence of its small spacer arm and stable, non-cleavable conjugation chemistry.

Cell Surface Labeling for Flow Cytometry

For experiments requiring exclusive labeling of cell surface epitopes, Sulfo-SHB is the reagent of choice. Its membrane impermeability, a direct consequence of its sulfonate group, prevents intracellular labeling and reduces background noise, leading to higher quality data in flow cytometry, immunofluorescence, and live-cell imaging applications . This application directly leverages the membrane impermeability evidence presented in Section 3.

Amino-Surface Protein Conjugation

Sulfo-SHB's water solubility and rapid amine reactivity make it an excellent coupling agent for immobilizing proteins onto amino-functionalized surfaces (e.g., chips, beads, plates) in aqueous environments. This approach avoids the use of organic solvents, preserving protein conformation and activity during sensor or array construction . The evidence for aqueous solubility without co-solvents directly supports this application.

Stable Conjugates for Intact Mass Analysis

When the goal is to characterize the precise mass of a protein conjugate (e.g., an antibody-drug conjugate or a labeled protein), Sulfo-SHB is preferred over longer, more complex linkers. Its minimal mass addition (~161 Da) simplifies spectral interpretation and improves the accuracy of intact mass determination, a critical step in quality control for biopharmaceutical development . This scenario is a direct consequence of the spacer arm length and mass contribution evidence.

Technical Documentation Hub

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